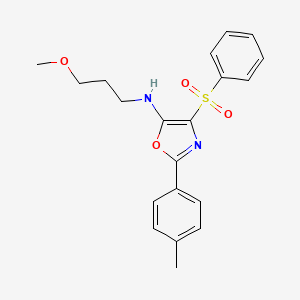

4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine

Description

This compound belongs to the 1,3-oxazole class, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. Its structure includes:

- 2-position: A 4-methylphenyl substituent, providing steric bulk and hydrophobic interactions.

- 5-position: A 3-methoxypropylamine group, which enhances solubility via the methoxy ether and introduces hydrogen-bonding capability.

The compound’s molecular formula is C₂₀H₂₁N₂O₃S, with a molecular weight of 369.46 g/mol.

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-15-9-11-16(12-10-15)18-22-20(19(26-18)21-13-6-14-25-2)27(23,24)17-7-4-3-5-8-17/h3-5,7-12,21H,6,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHYWWPQHPMTSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCOC)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.

Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using benzenesulfonyl chloride in the presence of a base like pyridine.

Attachment of the 3-methoxypropyl Group: This can be done through nucleophilic substitution reactions where the oxazole nitrogen is alkylated with 3-methoxypropyl halide.

Introduction of the 4-methylphenyl Group: This step involves the coupling of the oxazole derivative with a 4-methylphenyl halide under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base or catalyst.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the benzenesulfonyl group can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at the 4-Position (Sulfonyl Group)

- 4-(4-Methylbenzenesulfonyl) derivative (Entry 2, ): Molecular weight: 419.5 g/mol (vs. 405.47 g/mol for the target compound).

- 4-(4-Fluorobenzenesulfonyl) derivative (Entry 4, ):

- 4-(4-Chlorobenzenesulfonyl) derivative ():

Substituent Variations at the 2-Position (Aryl Group)

- Morpholin-4-ylpropylamine at the 5-position further increases solubility compared to 3-methoxypropyl .

- 2-(Pyridin-3-yl) derivatives (Entries 1–3, ):

Substituent Variations at the 5-Position (Amine Group)

Key Data Table: Structural and Physicochemical Comparisons

Research Findings and Implications

- Solubility vs. Permeability Trade-offs : Morpholine or pyridine substitutions at the 5-position improve solubility but may reduce blood-brain barrier penetration due to increased polarity .

- Steric Considerations : Bulky substituents (e.g., 4-methylphenyl) at the 2-position may limit binding to shallow protein pockets but improve selectivity .

Biological Activity

The compound 4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine is a member of the oxazole family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- CAS Number : 823828-46-2

- Molecular Weight : 354.43 g/mol

The structure features a benzenesulfonyl group, which is known to enhance solubility and biological activity, and an oxazole ring that contributes to its pharmacological properties.

Antimicrobial Activity

The antimicrobial potential of related compounds suggests that our target compound may exhibit similar properties. Studies have demonstrated that benzene sulfonamide derivatives can inhibit bacterial growth and biofilm formation.

Case Study : A derivative with a similar structure was tested against Staphylococcus aureus, showing a significant reduction in biofilm formation at concentrations as low as 10 µM.

Preliminary studies suggest that the biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cell proliferation.

- Induction of Apoptosis : Mechanisms involving apoptosis pathways are likely, as indicated by the structure's ability to interact with cellular signaling pathways.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of oxazole derivatives. The following findings are noteworthy:

- In Vitro Studies : Compounds with a benzenesulfonyl moiety showed enhanced cytotoxicity in various cancer cell lines compared to their non-sulfonyl counterparts.

- Dose-Response Relationships : A biphasic response was observed in some studies, indicating that lower concentrations may stimulate growth while higher concentrations inhibit it.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.